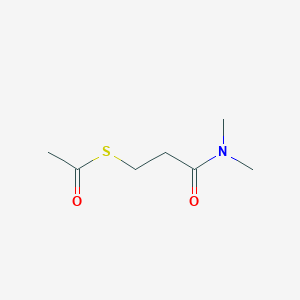![molecular formula C16H23NO3 B12503463 4-(1-Hydroxypropyl)-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B12503463.png)
4-(1-Hydroxypropyl)-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-4-((S)-1-ヒドロキシプロピル)-1-((R)-1-(4-メトキシフェニル)エチル)ピロリジン-2-オンは、化学、生物学、医学、産業など、さまざまな分野で潜在的な用途を持つキラル化合物です。この化合物は、ピロリジノン環、ヒドロキシプロピル基、およびメトキシフェニル基を含む独自の構造によって特徴付けられます。化合物の立体化学は、その生物活性と化学的特性に不可欠です。
準備方法
合成ルートと反応条件
(R)-4-((S)-1-ヒドロキシプロピル)-1-((R)-1-(4-メトキシフェニル)エチル)ピロリジン-2-オンの合成は、通常、ピロリジノン環の形成と、ヒドロキシプロピル基およびメトキシフェニル基の導入を含むいくつかのステップを伴います。一般的な合成ルートには以下が含まれます。
ピロリジノン環の形成: このステップは、アミノ酸誘導体などの適切な前駆体を酸性または塩基性条件下で環化することにより、しばしば行われます。
ヒドロキシプロピル基の導入: これは、ピロリジノン環にヒドロキシプロピルハライドを付加し、次いで還元してヒドロキシ基を形成することにより実現できます。
メトキシフェニル基の導入: このステップは、通常、ピロリジノン環を塩基性条件下でメトキシフェニルハライドでアルキル化することにより行われます。
工業生産方法
(R)-4-((S)-1-ヒドロキシプロピル)-1-((R)-1-(4-メトキシフェニル)エチル)ピロリジン-2-オンの工業生産には、上記の合成ルートの最適化されたバージョンが含まれる場合があり、スケーラビリティ、コスト効率、および環境持続可能性に重点を置いています。連続フロー化学やグリーンケミストリーの原則などの技術は、生産プロセスの効率を高め、環境への影響を軽減するために使用されます。
化学反応の分析
反応の種類
(R)-4-((S)-1-ヒドロキシプロピル)-1-((R)-1-(4-メトキシフェニル)エチル)ピロリジン-2-オンは、次のようなさまざまな化学反応を受けることができます。
酸化: ヒドロキシ基は、三酸化クロムや過マンガン酸カリウムなどの酸化剤を使用してカルボニル基に酸化できます。
還元: ピロリジノン環のカルボニル基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用してヒドロキシル基に還元できます。
置換: メトキシ基は、水素化ナトリウムやtert-ブトキシドカリウムなどの試薬を使用して求核置換反応により、他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 三酸化クロム、過マンガン酸カリウム、または酸性または塩基性条件下での他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、または無水条件下での他の還元剤。
置換: 水素化ナトリウム、tert-ブトキシドカリウム、または無水条件下での他の強塩基。
主な生成物
酸化: カルボニル誘導体の形成。
還元: ヒドロキシル誘導体の形成。
置換: 置換ピロリジノン誘導体の形成。
科学研究の応用
(R)-4-((S)-1-ヒドロキシプロピル)-1-((R)-1-(4-メトキシフェニル)エチル)ピロリジン-2-オンは、次のような幅広い科学研究の応用があります。
化学: 複雑な分子の合成におけるキラルビルディングブロックとして、非対称触媒における配位子として使用されます。
生物学: 酵素や受容体への影響など、その潜在的な生物学的活性が研究されています。
医学: 神経疾患の治療における潜在的な治療的用途、または抗炎症剤としての用途が調査されています。
産業: その独自の化学的特性により、ポリマーやコーティングなどの新素材の開発に役立ちます。
科学的研究の応用
®-4-((S)-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
(R)-4-((S)-1-ヒドロキシプロピル)-1-((R)-1-(4-メトキシフェニル)エチル)ピロリジン-2-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、以下を介してその効果を発揮する可能性があります。
酵素への結合: さまざまな生化学的経路に関与する酵素を阻害または活性化します。
受容体相互作用: 神経伝達物質受容体などの受容体の活性を調節して、細胞シグナル伝達に影響を与えます。
経路の調節: MAPK経路やPI3K/Akt経路などの重要なシグナル伝達経路に影響を与えて、細胞応答を変化させます。
類似の化合物との比較
(R)-4-((S)-1-ヒドロキシプロピル)-1-((R)-1-(4-メトキシフェニル)エチル)ピロリジン-2-オンは、次のような他の類似の化合物と比較できます。
(S)-4-((R)-1-ヒドロキシプロピル)-1-((S)-1-(4-メトキシフェニル)エチル)ピロリジン-2-オン: 異なる生物活性と化学的特性を持つジアステレオマー。
4-((S)-1-ヒドロキシプロピル)-1-(1-(4-メトキシフェニル)エチル)ピロリジン-2-オン: キラル中心を欠いているため、反応性と用途が異なります。
4-((S)-1-ヒドロキシプロピル)-1-(1-(4-メトキシフェニル)エチル)ピロリジン-2-チオン: 明確な化学的および生物学的特性を持つ硫黄アナログ。
類似化合物との比較
®-4-((S)-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
(S)-4-(®-1-Hydroxypropyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one: A stereoisomer with different biological activity and chemical properties.
4-((S)-1-Hydroxypropyl)-1-(1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one: A compound lacking the chiral centers, resulting in different reactivity and applications.
4-((S)-1-Hydroxypropyl)-1-(1-(4-methoxyphenyl)ethyl)pyrrolidin-2-thione: A sulfur analog with distinct chemical and biological properties.
特性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
4-(1-hydroxypropyl)-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H23NO3/c1-4-15(18)13-9-16(19)17(10-13)11(2)12-5-7-14(20-3)8-6-12/h5-8,11,13,15,18H,4,9-10H2,1-3H3 |
InChIキー |
HUXMLWAFNXMEBY-UHFFFAOYSA-N |
正規SMILES |
CCC(C1CC(=O)N(C1)C(C)C2=CC=C(C=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{[(3-butoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12503385.png)
![1,2-Dimethyl-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene](/img/structure/B12503401.png)

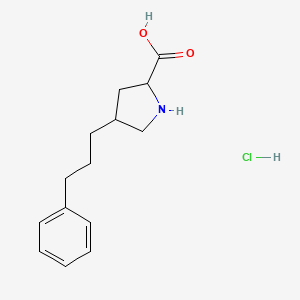
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12503421.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12503436.png)
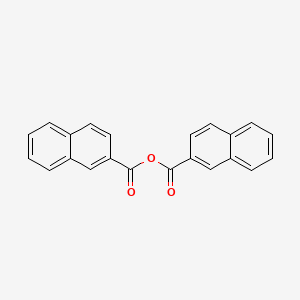
![3-[2-({4-Ethyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid](/img/structure/B12503445.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-methylbenzohydrazide](/img/structure/B12503451.png)
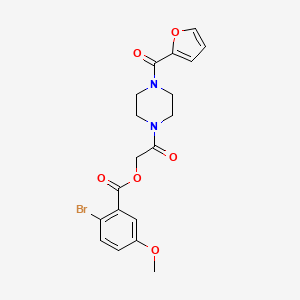
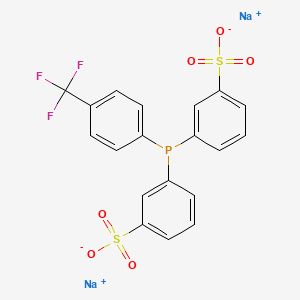
![6-ethyl-2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one](/img/structure/B12503457.png)
